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Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanone

Cat. No.: B1296249

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-3-hexanone (CAS No: 5405-79-8), a branched aliphatic ketone.[1][2] The document
is intended for researchers, scientists, and professionals in drug development, offering detailed
spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a
logical workflow for spectroscopic analysis.

Molecular Structure:

e IUPAC Name: 2,2-dimethylhexan-3-one[1][3]
e Molecular Formula: CsH160[1][2][3]

e Molecular Weight: 128.21 g/mol [1][2][3]

e Synonyms: tert-Butyl propyl ketone[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopic Data
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Proton NMR provides information about the number of different types of protons and their
neighboring environments. Protons adjacent to the carbonyl group are characteristically
deshielded and appear in the 2.0-2.5 ppm region.[4][5]

Chemical Shift (8)

Integration Multiplicity Assignment

ppm

~2.4 2H Triplet (t) -CHz- (C4)

~1.5 2H Sextet -CHz2- (C5)

_ -C(CHs)s (C1 & C2-
~1.1 9H Singlet (s)
methyls)
~0.9 3H Triplet (t) -CHs (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

13C NMR Spectroscopic Data

Carbon NMR reveals the number of unique carbon environments in the molecule. The carbonyl
carbon of a ketone is highly deshielded, typically appearing downfield around 200 ppm or
higher.[4]

Chemical Shift (8) ppm Assighment

~215 C=0 (C3)

~45 -C(CHs3)s (C2)

35 -CH2- (C4)

~26 -C(CHs)s3 (C1 & C2-methyls)
~18 -CH2- (C5)

~14 -CHs (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=0) stretching

absorption. For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm~1.

[4]

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~2960 Strong C-H stretch (sp? aliphatic)
~1715 Strong C=0 stretch (ketone)
~1465 Medium C-H bend (alkane)
~1365 Medium C-H bend (gem-dimethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[6] In the electron ionization (El) mass spectrum of a ketone, a common

fragmentation pattern is the a-cleavage, where the bond between the carbonyl carbon and an

adjacent carbon is broken.[4]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

128 Moderate [M]* (Molecular lon)

g5 High {l;/ld;c(;r)mr (Loss of propyl
57 Base Peak (100) [C(CHs)s]* (tert-Butyl cation)
43 High [CsH7]* (Propyl cation)

29 Moderate [C2Hs]* (Ethyl cation)
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Note: The base peak is the most intense peak in the spectrum and is assigned a relative
intensity of 100.

Experimental Protocols
NMR Spectroscopy Protocol

This protocol outlines the general steps for acquiring *H and 3C NMR spectra.

o Sample Preparation: Weigh approximately 5-20 mg of the 2,2-Dimethyl-3-hexanone
sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDCIs) in a small vial.[7] The deuterated solvent is crucial as it is "invisible" in
the *H NMR spectrum and is used for locking and shimming the spectrometer.[7]

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube. The solution height should be at least 50 mm from the bottom of the tube.[7]

o Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet.

e Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through a process
called "shimming" to achieve high resolution.[7]

o Acquisition: Set the desired experimental parameters for either 1H or 13C NMR. This includes
the number of scans, pulse sequence, and spectral width. The spectrum is then acquired.
For 13C NMR, a larger number of scans is typically required due to the low natural
abundance of the 13C isotope.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied, and
the spectrum is referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C).

IR Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for analyzing pure liquid samples.[8]
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o Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If
necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone
and allow them to dry completely.[8][9]

o Sample Application: Place a single drop of liquid 2,2-Dimethyl-3-hexanone onto the face of
one salt plate.[8][10]

o Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid
into a thin, uniform film between the plates.[8][10]

e Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR
spectrometer.[8]

e Background Scan: Run a background spectrum with no sample in the beam path. This is to
subtract any signals from atmospheric CO2 and water vapor.

o Sample Scan: Acquire the IR spectrum of the 2,2-Dimethyl-3-hexanone sample. The
instrument measures the absorption of infrared radiation at different frequencies.[11]

o Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate
solvent (e.g., acetone), and return them to the desiccator.[8]

Mass Spectrometry Protocol (Electron lonization - El)

This protocol describes a common method for analyzing volatile organic compounds.

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer. This can be done via direct injection or, more commonly, through a gas
chromatograph (GC-MS) which separates components of a mixture before they enter the
mass spectrometer.

e Vaporization: The sample is vaporized in a high vacuum, low-pressure environment.[12]

« lonization: The gaseous molecules are bombarded with a high-energy beam of electrons
(typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a
positively charged radical cation known as the molecular ion (M+).[12][14]
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» Fragmentation: The high energy of the ionization process often causes the molecular ion to
be unstable, leading it to fragment into smaller, charged ions and neutral radicals.[14]

e Acceleration: The positively charged ions are accelerated by an electric field into the mass
analyzer.[14]

e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][14] In most cases, the charge (z) is
+1, so the m/z value is equivalent to the mass of the ion.[13]

o Detection: A detector measures the abundance of ions at each m/z value, and a computer
generates a mass spectrum, which is a plot of relative intensity versus m/z.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown organic
compound, such as 2,2-Dimethyl-3-hexanone, using the spectroscopic techniques discussed.
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Structure Elucidation

Figure 1: General Workflow for Spectroscopic Structure Elucidation

Click to download full resolution via product page

Figure 1: General Workflow for Spectroscopic Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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